N-Benzylidene-4-methoxyaniline

Catalog No.
S1918008
CAS No.
783-08-4
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylidene-4-methoxyaniline

CAS Number

783-08-4

Product Name

N-Benzylidene-4-methoxyaniline

IUPAC Name

N-(4-methoxyphenyl)-1-phenylmethanimine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

LKHMZCUKGPUKEA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2
  • Organic Chemistry

    Due to the presence of an imine functional group (C=N), N-Benzylidene-4-methoxyaniline could be explored in reactions involving imine formation and reactivity. Imines are important intermediates in various organic syntheses .

  • Material Science

    The aromatic structure of N-Benzylidene-4-methoxyaniline suggests potential applications in material science. Aromatic compounds are often studied for their properties like conductivity or self-assembly, which could be relevant in developing new materials .

  • Medicinal Chemistry

    The structural similarity of N-Benzylidene-4-methoxyaniline to some known azomethine compounds (a class of organic molecules with a C=N group) warrants further investigation. Azomethines have been explored for their potential medicinal properties .

N-Benzylidene-4-methoxyaniline is an organic compound classified as a Schiff base, formed through the condensation of 4-methoxyaniline and benzaldehyde. Its chemical formula is C15H15NC_{15}H_{15}N with a molecular weight of approximately 225.29 g/mol. The structure features a methoxy group attached to the para position of the aniline ring, contributing to its unique properties. This compound typically appears as a white to light yellow solid and exhibits a planar conformation due to the resonance stabilization provided by the imine bond.

, such as:

  • Hydrogenation: It can be reduced to form amines under catalytic conditions, often using metal catalysts like palladium or platinum .
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the benzene ring .
  • Reactions with Nitro Compounds: It can react with nitro compounds in the presence of catalysts to yield various derivatives, showcasing its utility in synthetic organic chemistry .

N-Benzylidene-4-methoxyaniline exhibits notable biological activities. Research indicates that it has potential antioxidant properties, which may contribute to its application in medicinal chemistry. Additionally, derivatives of this compound have been studied for their anti-inflammatory and antimicrobial activities, making them candidates for pharmaceutical development .

The synthesis of N-Benzylidene-4-methoxyaniline typically involves:

  • Condensation Reaction:
    • Mix 4-methoxyaniline with benzaldehyde in an appropriate solvent (commonly ethanol).
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion, the product can be purified through recrystallization.
  • Alternative Methods:
    • Use of deep eutectic solvents as green solvents for enhanced yield and purity.
    • Microwave-assisted synthesis has also been reported to improve reaction times and yields significantly .

N-Benzylidene-4-methoxyaniline finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activities, it is explored for potential drug development.
  • Dyes and Pigments: The compound's color properties make it suitable for use in dye formulations.

Studies involving N-Benzylidene-4-methoxyaniline have focused on its interactions with various biological targets. For instance:

  • Metal Complexation: The compound has been shown to form stable complexes with transition metals, which may enhance its biological activity and stability .
  • Antioxidant Mechanisms: Research has indicated that it may interact with free radicals, thereby acting as an effective antioxidant agent .

Several compounds share structural similarities with N-Benzylidene-4-methoxyaniline. Here are some notable examples:

Compound NameStructure TypeKey Differences/Similarities
N-BenzylideneanilineSchiff BaseLacks methoxy group; simpler structure
N-(4-Chlorobenzylidene)-4-methoxyanilineChlorinated variantContains chlorine instead of hydrogen
N-(4-Fluorobenzylidene)-4-methoxyanilineFluorinated variantContains fluorine; alters electronic properties
N-Benzylidene-4-nitroanilineNitro-substitutedContains nitro group; different reactivity

N-Benzylidene-4-methoxyaniline is unique due to its methoxy substitution, which influences both its chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group enhances solubility and alters electronic distribution within the molecule, making it particularly interesting for further research in synthetic and medicinal chemistry.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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